

# Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

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## Compound of Interest

Compound Name: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B598599

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and structural representation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its hydrochloride salts.

## Physicochemical Properties

1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole that is often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is typically available as a hydrochloride salt to improve its stability and handling properties. The most commonly available form is the dihydrochloride salt.

### Data Summary

The quantitative data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized in the table below.

Property	1-Ethyl-3-methyl-1H-pyrazol-4-amine (Free Base)	1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride
Molecular Formula	C <sub>6</sub> H <sub>11</sub> N <sub>3</sub>	C <sub>6</sub> H <sub>13</sub> Cl <sub>2</sub> N <sub>3</sub>
Molecular Weight	125.17 g/mol [1]	198.09 g/mol
Physical Form	Not specified (likely an oil or low-melting solid)	Solid
InChI Key	IHOYUFHPGKNPEJ-UHFFFAOYSA-N (for an isomer)	BUTOBTHSCSCHMK-UHFFFAOYSA-N
SMILES String	CCN1C=C(C=N1)NC (for an isomer)	Cl.Cl.CCn1cc(N)c(C)n1

Note: Data for the free base is inferred from isomeric compounds and the dihydrochloride salt information.

## Structural Information

The core structure consists of a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The hydrochloride salt forms by the protonation of the basic nitrogen atoms.

Chemical Structure Diagram

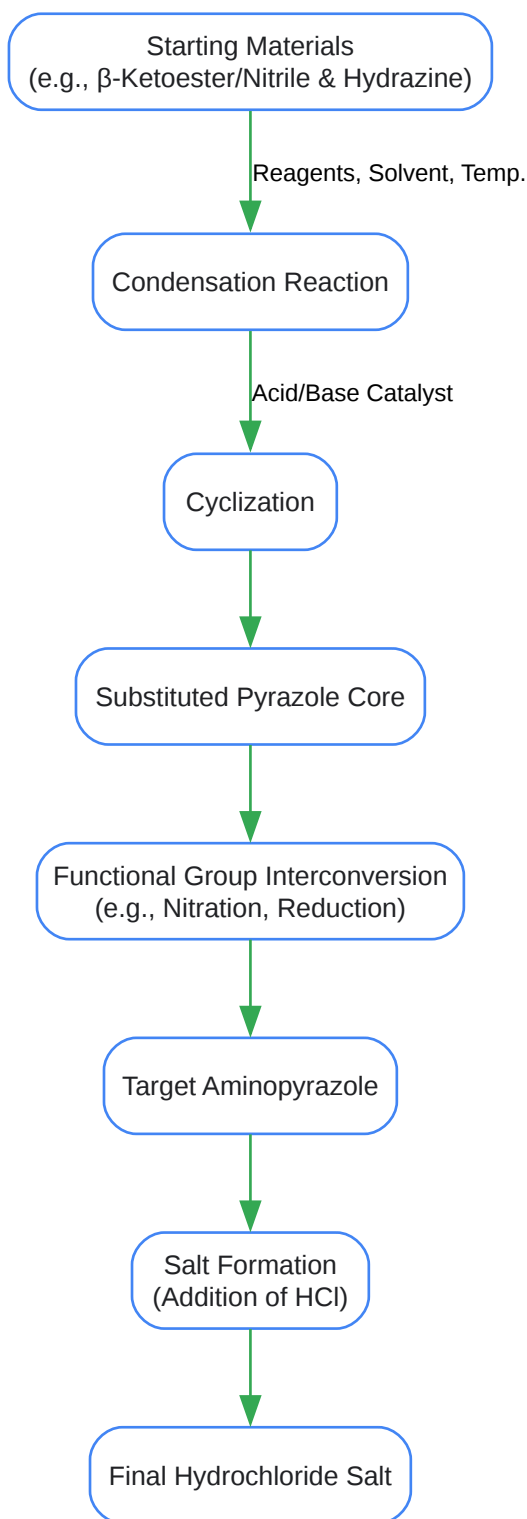
Caption: Chemical structure of **1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride**.

## Experimental Protocols: Synthesis of Substituted Pyrazoles

The synthesis of **1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride** is not explicitly detailed in the provided search results. However, a general approach for the synthesis of substituted pyrazoles can be outlined based on common organic chemistry principles and

literature on related compounds. A plausible synthetic route would involve the condensation of a  $\beta$ -keto nitrile with an ethylhydrazine, followed by reduction of the resulting aminopyrazole.

### General Synthetic Workflow for Substituted Pyrazoles



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Caption: Generalized workflow for the synthesis of aminopyrazole hydrochlorides.

Example Protocol for a Related Pyrazole Synthesis:

A representative synthesis for a substituted aminopyrazole, 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride, is described as follows[2]:

- A stirred mixture of 3-thiosemicarbazide (0.1 mole) and concentrated hydrochloric acid (1 mL) in absolute ethanol (150 mL) is cooled to 0°C in an ice bath.
- Ethyl 2-chloroacetoacetate (0.1 mole) is added dropwise to the cooled mixture.
- The reaction mixture is allowed to warm to ambient temperature, during which the thiosemicarbazide dissolves, the solution turns yellow, and a new precipitate forms.
- The mixture is then heated at reflux for 3 hours.
- After reflux, if all the material has not dissolved, the mixture is diluted with water and acidified with 3N hydrochloric acid to dissolve all solids except for sulfur.
- The solution is filtered, and the filtrate is concentrated in vacuo.
- The resulting oil is crystallized from acetone to yield the final product.

This protocol illustrates a common strategy for forming the pyrazole ring system, which could be adapted by using different starting materials to achieve the desired 1-ethyl-3-methyl-4-amino substitution pattern.

## Applications in Research and Drug Development

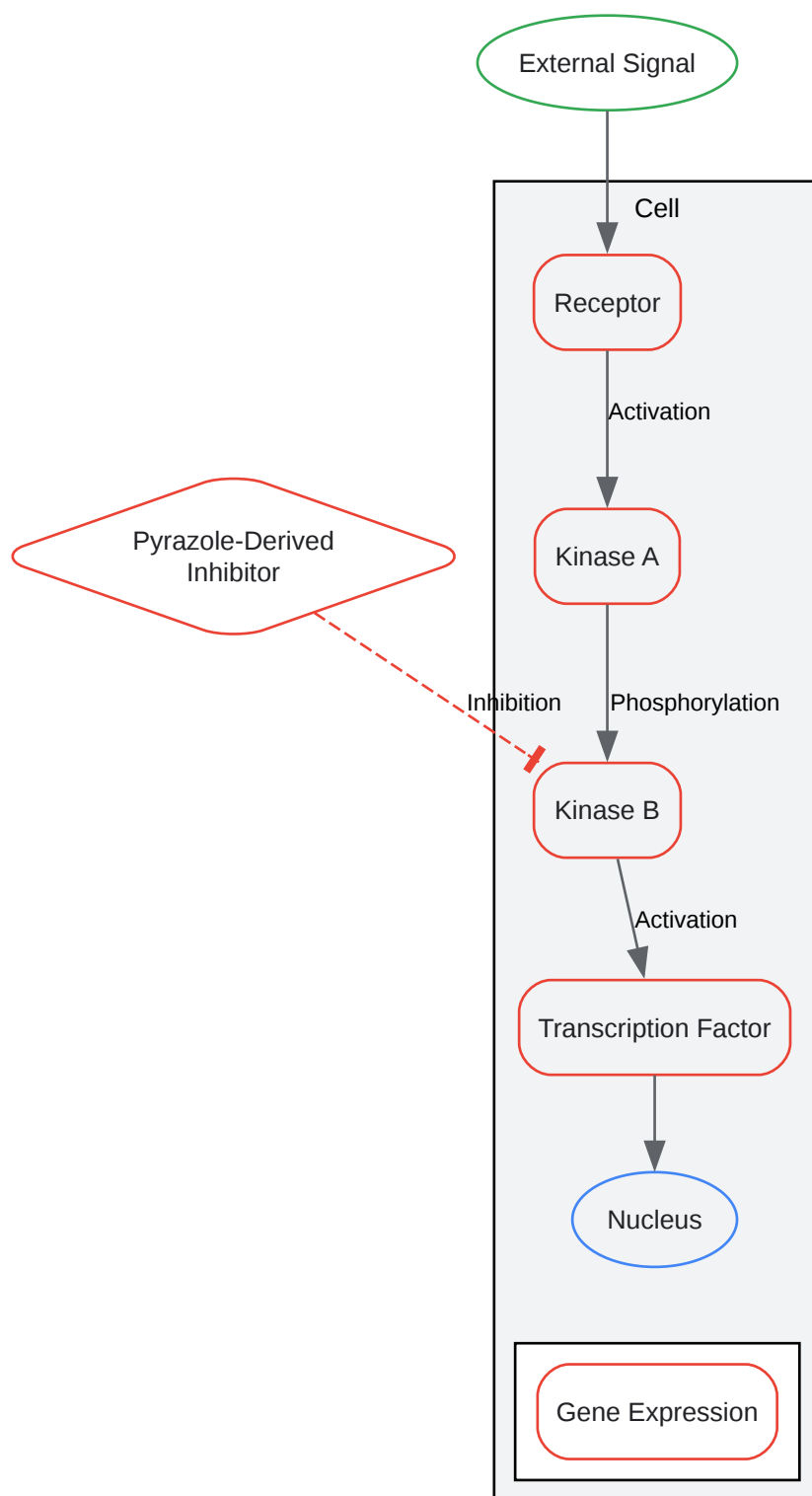
Substituted pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. They are key structural motifs in a number of approved drugs. The **1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride** scaffold can serve as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

- Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in ATP-competitive kinase inhibitors.
- Anticancer Agents: Many pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[\[3\]](#)
- Anti-inflammatory Agents: The pyrazole structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Agents: Some pyrazole derivatives exhibit antibacterial and antifungal properties.[\[4\]](#)

The amine functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

#### Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from this pyrazole scaffold might interact with a generic signaling pathway, for example, by inhibiting a key kinase.



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Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

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## References

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